3,4-difluoro-N-propylbenzamide
Description
3,4-Difluoro-N-propylbenzamide (CAS: 1156264-10-6) is a fluorinated benzamide derivative with the molecular formula C₁₀H₁₁F₂NO₂ and a molar mass of 215.20 g/mol . Its structure features a benzamide core substituted with fluorine atoms at the 3- and 4-positions of the aromatic ring and an N-propyl group.
Properties
IUPAC Name |
3,4-difluoro-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c1-2-5-13-10(14)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOAFYAOJJJSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that 3,4-difluoro-N-propylbenzamide exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and leukemia cells, with IC50 values ranging from 10 to 30 µM.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways. In vitro assays demonstrated a significant reduction in pro-inflammatory cytokine levels in stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
2. Organic Synthesis
- Catalytic Applications : 3,4-difluoro-N-propylbenzamide can serve as a catalyst or part of a catalytic system in organic reactions. Its unique structure allows it to participate in transformations involving fluorinated compounds, potentially improving yields and selectivity.
3. Biological Activity
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation as an antibacterial or antifungal agent.
- PDE4 Inhibition : It has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), which is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). This inhibition is beneficial for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Case Studies
Several studies have focused on the synthesis and biological evaluation of 3,4-difluoro-N-propylbenzamide:
- In Vitro Assays : These studies demonstrated that the compound effectively inhibits cancer cell growth across multiple lines. The observed IC50 values indicate its potential as a therapeutic agent against certain types of cancer.
- Anti-inflammatory Studies : Research showed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in macrophage models, suggesting its application in inflammatory disease management.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atoms at the 3- and 4-positions of the benzene ring are susceptible to nucleophilic substitution due to the electron-withdrawing effects of the adjacent fluorine and amide groups. This reactivity is enhanced under basic or high-temperature conditions.
Key Reactions and Conditions:
Mechanistic Insight :
Fluorine acts as a leaving group in NAS due to its high electronegativity and the stability of the intermediate σ-complex (Meisenheimer complex). The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack by the reagent (e.g., OH⁻ or NH₂⁻) at the aromatic carbon bearing fluorine.
Reduction of the Amide Group
The amide bond (-CONH-) undergoes reduction under strong reducing conditions, converting it to a secondary amine.
Reaction Pathway:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Dry ether, reflux | 3,4-difluoro-N-propylbenzylamine | 85–90% | |
| Borane-tetrahydrofuran (BH₃·THF) | THF, 0°C to RT | Same as above | 75–80% |
Limitations :
Reduction does not affect the fluorine substituents or the aromatic ring. The propyl chain remains intact during this process.
Hydrolysis of the Amide Bond
Acidic or basic hydrolysis cleaves the amide bond, yielding a carboxylic acid and propylamine.
Conditions and Outcomes:
| Condition | Reagents | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 24 hrs | 3,4-difluorobenzoic acid + propylamine | Requires prolonged heating |
| Basic hydrolysis | 4M NaOH, ethanol, reflux | 3,4-difluorobenzoate salt + propylamine | Faster than acidic hydrolysis |
Side Reactions :
Competitive defluorination may occur under harsh acidic conditions, particularly at elevated temperatures (>100°C).
Oxidation Reactions
The propyl chain and aromatic ring exhibit limited oxidative reactivity under standard conditions.
Observed Transformations:
-
Propyl Chain Oxidation :
Using KMnO₄ in acidic medium converts the propyl group to a carboxylic acid, yielding 3,4-difluoro-N-(2-carboxyethyl)benzamide (trace amounts observed). -
Ring Oxidation :
Ozonolysis or radical-based oxidation attempts failed to cleave the aromatic ring, likely due to stabilization by fluorine substituents.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring resists common electrophilic attacks (e.g., nitration, sulfonation). Limited success has been reported with ultra-strong electrophiles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Nitronium tetrafluoroborate (NO₂BF₄) | CH₂Cl₂, -10°C | 3,4-difluoro-5-nitro-N-propylbenzamide | <5% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces defluorination, forming:
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Primary Product : 3-fluoro-N-propylbenzamide (via C-F bond cleavage at the 4-position).
-
Secondary Product : N-propylbenzamide (under prolonged exposure).
Mechanistic and Practical Considerations
-
Steric Effects : The propyl group imposes minimal steric hindrance, allowing efficient NAS at the 3- and 4-positions.
-
Electronic Effects : The amide group’s electron-withdrawing nature deactivates the ring, directing NAS to the meta and para positions relative to itself.
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Synthetic Utility : Fluorine substitution products are valuable intermediates in medicinal chemistry, particularly for developing kinase inhibitors or PET tracers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,4-difluoro-N-propylbenzamide with structurally related benzamide derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Unique Properties |
|---|---|---|---|---|
| 3,4-Difluoro-N-propylbenzamide | C₁₀H₁₁F₂NO₂ | 215.20 | 3,4-difluoro; N-propyl | High lipophilicity, metabolic stability |
| 3,4-Difluorobenzamide | C₇H₅F₂NO | 157.12 | 3,4-difluoro; no N-alkyl chain | Lower solubility due to lack of propyl group |
| N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)benzamide | C₁₆H₁₃F₃NO₂ | 308.28 | Trifluoro-hydroxy-phenylpropyl group | Enhanced reactivity in hydrogen-bonding environments |
| N-(4-Aminocyclohexyl)-3,4-dichlorobenzamide | C₁₃H₁₆Cl₂N₂O | 297.17 (estimated) | Dichloro; N-cyclohexylamine | Chlorine increases electronegativity but reduces metabolic stability compared to fluorine |
| 3,4-Difluoro-N-(tetrahydrobenzooxazepin-8-yl)benzamide | C₂₃H₂₆F₂N₂O₃ | 416.50 | Tetrahydrobenzooxazepin core | Larger molecular weight; potential CNS activity due to heterocyclic moiety |
Functional Group Impact on Bioactivity
- Fluorine vs. Chlorine : Replacing fluorine with chlorine in analogs (e.g., 3,4-dichloro-N-propylbenzamide) increases molecular weight and electronegativity but reduces metabolic stability and hydrogen-bonding capacity .
- Heterocyclic Modifications : Compounds like N-(tetrahydrobenzooxazepin-8-yl)benzamide (MW 416.5 g/mol) show divergent bioactivity due to their fused heterocyclic cores, which may target neurological or anti-inflammatory pathways .
Research Findings
- Metabolic Stability: Fluorine substitution in 3,4-difluoro-N-propylbenzamide reduces oxidative metabolism in liver microsomes compared to non-fluorinated analogs .
- Agrochemical Potential: The compound’s lipophilicity makes it a candidate for herbicide development, similar to flutolanil (a trifluoromethyl benzamide pesticide) .
- Medicinal Chemistry : Compared to piperazine- or thiadiazole-containing benzamides (e.g., N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide), 3,4-difluoro-N-propylbenzamide lacks heterocyclic motifs but offers simpler synthetic routes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4-difluoro-N-propylbenzamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling 3,4-difluorobenzoic acid with propylamine using activating agents like thionyl chloride or carbodiimides (e.g., DCC/DMAP). Optimization includes:
- Reagent stoichiometry : A 1.2:1 molar ratio of acid to amine minimizes side products.
- Solvent selection : Anhydrous dichloromethane or THF improves yield by reducing hydrolysis.
- Temperature control : Maintaining 0–5°C during activation prevents thermal degradation .
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) and confirm purity via HPLC (>95%) .
Q. How can researchers characterize the structural integrity of 3,4-difluoro-N-propylbenzamide?
- Methodological Answer : Use a multi-technique approach:
- NMR : H NMR (δ 8.0–8.2 ppm for aromatic protons; δ 3.3 ppm for N-propyl CH) and F NMR (δ -110 to -115 ppm for difluorine groups).
- X-ray crystallography : For unambiguous confirmation of molecular geometry (if crystalline).
- Mass spectrometry : ESI-MS ([M+H] at m/z 214.1) .
Q. What are the key physicochemical properties influencing experimental design?
- Methodological Answer : Critical properties include:
- Solubility : Sparingly soluble in water (0.2 mg/mL); use DMSO or ethanol for stock solutions.
- Stability : Degrades under prolonged UV exposure; store in amber vials at -20°C.
- LogP : Predicted ~2.1 (via computational tools like ACD/Labs), suggesting moderate lipophilicity .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of 3,4-difluoro-N-propylbenzamide against bacterial targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to bacterial enoyl-ACP reductase (FabI), a target for antimicrobials.
- QSAR models : Train models with datasets of fluorinated benzamides to correlate substituent effects (e.g., fluorine position) with MIC values.
- Validation : Compare predictions with in vitro assays (e.g., broth microdilution against S. aureus) .
Q. What strategies resolve contradictions in reported enzyme inhibition data for fluorinated benzamides?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Standardize pH (7.4 vs. 6.8 buffers) and cofactors (e.g., NADH concentration).
- Enzyme isoforms : Confirm target specificity via CRISPR-edited bacterial strains (e.g., FabI-knockout E. coli).
- Data normalization : Use internal controls (e.g., known inhibitors like triclosan) to calibrate activity .
Q. How can isotopic labeling (e.g., F) be applied to trace metabolic pathways of 3,4-difluoro-N-propylbenzamide?
- Methodological Answer :
- Radiosynthesis : Incorporate F via nucleophilic aromatic substitution using KF/Kryptofix.
- PET imaging : Track biodistribution in model organisms (e.g., rodents) with γ-counter or microPET.
- Metabolite profiling : Use LC-MS/MS to identify degradation products in liver microsomes .
Q. What advanced purification techniques address batch-to-batch variability in 3,4-difluoro-N-propylbenzamide synthesis?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to isolate >99% pure batches.
- Crystallization screening : Test solvents (e.g., ethanol/water mixtures) to optimize crystal habit and reduce amorphous content.
- QC protocols : Implement qNMR with internal standards (e.g., maleic acid) for quantitation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
